molecular formula C39H59Br2NO3 B8650032 dl-alpha-Tocopheryl 5-(3,4-dibromobutyl)picolinate CAS No. 85446-72-6

dl-alpha-Tocopheryl 5-(3,4-dibromobutyl)picolinate

Cat. No.: B8650032
CAS No.: 85446-72-6
M. Wt: 749.7 g/mol
InChI Key: YCWMFCFXBWLYPH-UHFFFAOYSA-N
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Description

Dl-alpha-Tocopheryl 5-(3,4-dibromobutyl)picolinate is a useful research compound. Its molecular formula is C39H59Br2NO3 and its molecular weight is 749.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

85446-72-6

Molecular Formula

C39H59Br2NO3

Molecular Weight

749.7 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(3,4-dibromobutyl)pyridine-2-carboxylate

InChI

InChI=1S/C39H59Br2NO3/c1-26(2)12-9-13-27(3)14-10-15-28(4)16-11-22-39(8)23-21-34-31(7)36(29(5)30(6)37(34)45-39)44-38(43)35-20-18-32(25-42-35)17-19-33(41)24-40/h18,20,25-28,33H,9-17,19,21-24H2,1-8H3

InChI Key

YCWMFCFXBWLYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)CCC(CBr)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.42 g of 5-(3,4-dibromobutyl)picolinic acid, 2.15 g of dl-α-tocopherol and 4.0 ml of triethylamine were dissolved in 15 ml of methylene chloride, and with stirring under ice cooling, a solution of 1.0 ml of phosphorus oxychloride in 5 ml of methylene chloride was added dropwise. The reaction was performed at this temperature for 3 hours. The reaction mixture was washed with 2 N hydrochloric acid, and then with water, and dried. Then, methylene chloride was distilled off. The residue was chromatographed on a column of silica gel using benzene/ethyl acetate (4:1) as an eluent to give 3.03 g of dl-α-tocopheryl 5-(3,4-dibromobutyl)picolinate as a slightly yellow oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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